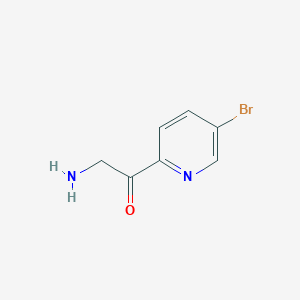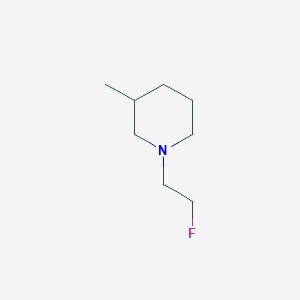
1-(2-Fluoroethyl)-3-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoroethyl)-3-methylpiperidine is a fluorinated organic compound that belongs to the class of piperidines Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-3-methylpiperidine typically involves the reaction of 3-methylpiperidine with 2-fluoroethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromide by the piperidine nitrogen. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product. The use of automated systems and advanced purification techniques such as distillation and chromatography further ensures the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Fluoroethyl)-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or THF.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen replacing the fluoroethyl group.
Substitution: Various substituted piperidines depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Fluoroethyl)-3-methylpiperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological systems and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoroethyl)-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The fluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may act as an agonist or antagonist at various receptor sites, modulating biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2-Fluoroethyl)-3-methylpiperidine can be compared with other fluorinated piperidines and related compounds:
Similar Compounds: 1-(2-Fluoroethyl)piperidine, 3-methylpiperidine, and other fluoroalkyl-substituted piperidines.
Uniqueness: The presence of both a fluoroethyl group and a methyl group on the piperidine ring makes this compound unique in its chemical properties and potential applications. The combination of these substituents enhances the compound’s stability, reactivity, and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C8H16FN |
|---|---|
Poids moléculaire |
145.22 g/mol |
Nom IUPAC |
1-(2-fluoroethyl)-3-methylpiperidine |
InChI |
InChI=1S/C8H16FN/c1-8-3-2-5-10(7-8)6-4-9/h8H,2-7H2,1H3 |
Clé InChI |
UJLODYMYIHRBDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1-[(3-methylcyclopentyl)amino]propan-2-ol](/img/structure/B13244132.png)


![N-[(2-Methoxypyridin-4-yl)methyl]guanidine](/img/structure/B13244147.png)
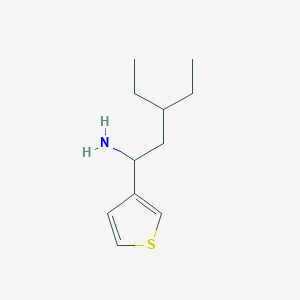
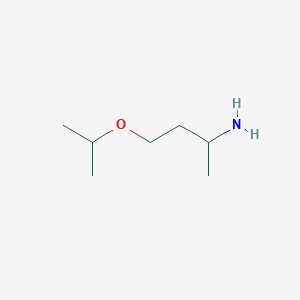
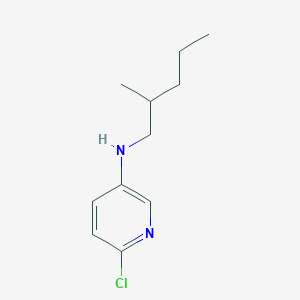
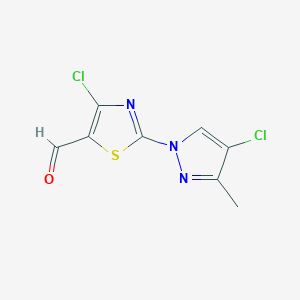

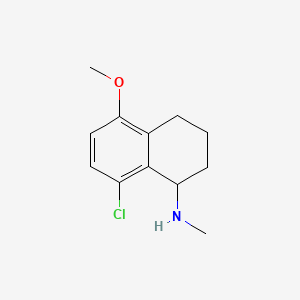
![2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol](/img/structure/B13244180.png)
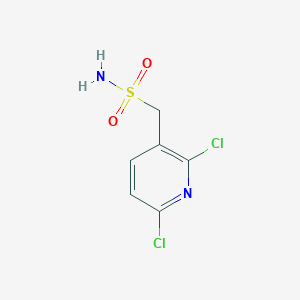
![Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13244189.png)
